Diethyl 4-aminoisophthalate
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Overview
Description
Diethyl 4-aminoisophthalate is a chemical compound with the molecular formula C12H15NO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 237.25 . The InChI Key is JWELZQZRNUOFHS-UHFFFAOYSA-N . Unfortunately, the boiling point data is not available .Physical And Chemical Properties Analysis
This compound is a solid that should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
1. Corrosion Inhibition
Diethyl 4-aminoisophthalate derivatives have shown promising results as corrosion inhibitors. For instance, α-aminophosphonates derived from this compound exhibited significant inhibition efficiency for mild steel in hydrochloric acid, a common industrial challenge (Gupta et al., 2017). These compounds act as mixed-type inhibitors and show adsorption on the metal surface, which was supported by various experimental methods including scanning electron microscopy (SEM) and atomic force microscopy (AFM).
2. Detection of Phthalates in Food
This compound (4-DEAP) has been used in developing highly sensitive assays for detecting diethyl phthalate (DEP) in foods. A study demonstrated the utility of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) using antibodies raised against 4-DEAP for rapid monitoring of DEP in various food samples (Zhang et al., 2013).
3. Synthesis of Schiff Base and Metal Complexes
The synthesis of Schiff base from this compound and its copper(II) complex has been reported. These compounds exhibit selective chemodosimetric behavior towards mercury(II), indicating potential applications in detecting and quantifying mercury in various environments (Kumar et al., 2014).
4. Polymer Synthesis
This compound has been involved in the synthesis of novel polymers. For example, the reaction of phthalic anhydride with l-leucine, followed by reaction with 5-aminoisophthalic acid, led to the creation of novel optically active polyamides. These polyamides exhibited good thermal stability and solubility in specific solvents, indicating potential for advanced material applications (Mallakpour & Dinari, 2008).
5. Catalytic Degradation Studies
This compound derivatives have been used in studies investigating the catalytic degradation of phthalates in aqueous solutions. Research involving copper ferrite decorated multi-walled carbon nanotubes demonstrated effective degradation of DEP, highlighting potential environmental applications in phthalate remediation (Zhang et al., 2016).
6. Synthesis of Phosphorylated Peptidomimetics
Diethyl 5-amino-2-phthalimidoalkyl-1,3-oxazol-4-ylphosphonates, derivatives of this compound, have been used in the synthesis of phosphorylated peptidomimetics. These compounds are important in developing therapeutic agents, including those targeting breast cancer aromatase enzymes (Lukashuk et al., 2013).
7. Development of Metal-Organic Frameworks (MOFs)
Research has been conducted on developing new metal-organic frameworks (MOFs) using 5-aminoisophthalates of cobalt and nickel. These MOFs have potential applications in areas such as gas storage, catalysis, and sensing due to their unique structural and magnetic properties (Sarma et al., 2009).
Safety and Hazards
properties
IUPAC Name |
diethyl 4-aminobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELZQZRNUOFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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